molecular formula C12H17N5O2 B421063 5-Nitro-4,6-dipyrrolidin-1-ylpyrimidine CAS No. 352548-83-5

5-Nitro-4,6-dipyrrolidin-1-ylpyrimidine

Cat. No.: B421063
CAS No.: 352548-83-5
M. Wt: 263.3g/mol
InChI Key: ASLQXTGHJIYHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-4,6-dipyrrolidin-1-ylpyrimidine is a synthetically versatile pyrimidine derivative designed for pharmaceutical and antimicrobial research applications. This compound features a pyrimidine core, a privileged scaffold in medicinal chemistry due to its presence in nucleic acids and many bioactive molecules . The structure is substituted with a nitro group and two pyrrolidine rings, which are key to its properties. The pyrrolidine ring is a saturated heterocycle highly valued in drug discovery for its ability to explore three-dimensional pharmacophore space and improve the solubility and metabolic stability of lead compounds . As a multi-substituted pyrimidine, this compound serves as a key synthetic intermediate for constructing more complex nitrogen-containing heterocycles. Its structural features make it a valuable precursor in the exploration of pyrrolo[2,3-d]pyrimidines, a class of fused heterocycles that have garnered significant research interest for their broad-spectrum bioactivities, including potent antibacterial and antifungal properties . Researchers can utilize this building block to develop novel analogs aimed at addressing antimicrobial resistance (AMR), a critical global health challenge . The nitro group provides a handle for further functionalization, allowing for the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

352548-83-5

Molecular Formula

C12H17N5O2

Molecular Weight

263.3g/mol

IUPAC Name

5-nitro-4,6-dipyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C12H17N5O2/c18-17(19)10-11(15-5-1-2-6-15)13-9-14-12(10)16-7-3-4-8-16/h9H,1-8H2

InChI Key

ASLQXTGHJIYHMT-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C(=NC=N2)N3CCCC3)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C2=C(C(=NC=N2)N3CCCC3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and applications of 5-nitro-4,6-dipyrrolidin-1-ylpyrimidine with related pyrimidine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Key References
This compound 5-NO₂, 4/6-pyrrolidinyl ~308.35 (estimated) Drug discovery, ligand libraries
5-Nitro-4,6-dichloropyrimidine (P-II) 5-NO₂, 4/6-Cl 223.98 DNA-encoded library synthesis
5-Nitro-2,4-dichloropyrimidine (P-III) 5-NO₂, 2/4-Cl 223.98 Scaffold for combinatorial chemistry
5-Nitro-4,6-dihydroxypyrimidine 5-NO₂, 4/6-OH 171.11 Biochemical studies, enzyme inhibition
5-Nitro-4,6-bis-(triazolylamino)pyrimidine 5-NO₂, 4/6-(triazolylamino) ~357.29 (estimated) High-energy materials, explosives
2-Amino-4,6-dihydroxy-5-nitropyrimidine 5-NO₂, 2-NH₂, 4/6-OH 187.11 Pharmaceutical intermediates

Key Observations:

  • Halogenated Derivatives (P-II, P-III): The chlorine atoms in 5-nitro-4,6-dichloropyrimidine and its 2,4-isomer enable nucleophilic substitution reactions, making them versatile intermediates for generating structurally diverse compounds. However, their lower molecular weight and higher reactivity limit stability compared to pyrrolidinyl-substituted analogs .
  • Hydroxylated Derivatives (e.g., 5-nitro-4,6-dihydroxypyrimidine): The presence of hydroxyl groups enhances aqueous solubility and hydrogen-bonding capacity, which is advantageous in biochemical assays but reduces lipid membrane permeability .
  • High-Energy Materials (e.g., bis-triazolylamino derivatives): Substitution with triazole rings increases density and explosive performance, whereas the pyrrolidinyl groups in the target compound likely reduce detonation velocity but improve thermal stability .

Thermodynamic and Solubility Profiles

  • Phase Behavior: Studies on 5-nitro-4,6-dichlorobenzofuroxane (a benzofuroxane analog) revealed eutectic formation with enthalpy values of ~15–20 kJ/mol, suggesting that nitro-substituted heterocycles exhibit complex phase equilibria. While direct data for this compound is lacking, its bulky substituents likely suppress eutectic formation, favoring amorphous solid dispersions .
  • Solubility: Pyrrolidinyl groups enhance solubility in organic solvents (e.g., DMSO, chloroform) compared to hydroxylated analogs like 5-nitro-4,6-dihydroxypyrimidine, which is water-soluble but poorly soluble in non-polar media .

Research Findings and Trends

Recent studies highlight the following trends:

Diversification Strategies: Halogenated nitro-pyrimidines remain dominant in library synthesis, but pyrrolidinyl-substituted derivatives are gaining traction for applications requiring pre-functionalized scaffolds with improved pharmacokinetic properties .

Thermal Stability: Pyrrolidinyl groups may enhance thermal stability compared to hydroxylated analogs, as evidenced by the decomposition temperatures of related compounds (e.g., 5-nitro-4,6-dihydroxypyrimidine decomposes at ~200°C, while pyrrolidinyl analogs are stable up to ~250°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.